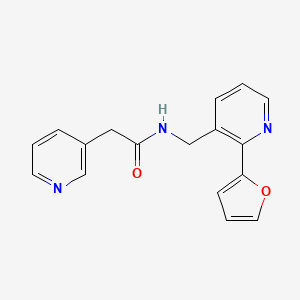

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide

Description

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c21-16(10-13-4-1-7-18-11-13)20-12-14-5-2-8-19-17(14)15-6-3-9-22-15/h1-9,11H,10,12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCFBPZPBNZKRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)NCC2=C(N=CC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl and pyridin-3-yl intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amide formation. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyridine rings can be reduced to piperidine derivatives under hydrogenation conditions.

Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various amide derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, piperidine derivatives, and various amide derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide is primarily studied for its antimicrobial and anticancer properties. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines, suggesting potential as therapeutic agents.

The compound's biological activity has been linked to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. For instance, studies have shown that derivatives of this compound can inhibit key enzymes associated with cancer progression, such as Aurora-A kinase, which is crucial for cell cycle regulation .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis, allowing for the development of more complex molecules. Its unique structure enables chemists to explore various synthetic pathways to create novel compounds with enhanced biological activities.

Case Studies

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of signaling pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyridine-Based Acetamides with Varied Substituents

Several pyridine-containing acetamides share structural similarities with the target compound, differing primarily in substituent groups. Key examples include:

Key Findings :

- Substituent Impact: Electron-withdrawing groups (e.g., cyano in 5RGZ) enhance binding affinity by stabilizing H-bonds with ASN142. Bulky substituents (e.g., chlorothiophene in 5RH1) improve hydrophobic interactions but may reduce solubility .

- Furan vs. Thiophene : The furan group in the target compound likely offers better metabolic stability compared to thiophene in 5RH1, as furans are less prone to oxidative degradation .

Non-Pyridine Heterocyclic Analogs

Compounds with alternative heterocycles exhibit divergent pharmacological profiles:

- 2-{[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyridin-2-yl)acetamide (): Incorporates an oxadiazole-sulfanyl linker, which increases rigidity and may enhance target selectivity. However, its larger molecular mass (381.4 g/mol) could reduce bioavailability compared to the simpler acetamide backbone of the target compound .

- VU0455653 (2-((1-Methylnaphthalen-2-yl)oxy)-N-(pyridin-3-yl)acetamide) (): The naphthalene group confers strong hydrophobic interactions but introduces synthetic complexity. LCMS data (RT = 0.609 min, m/z = 293.0) suggest higher lipophilicity than the furan-pyridine analog .

Therapeutic Target-Specific Comparisons

- SARS-CoV-2 Main Protease Inhibitors : Pyridine-acetamides like 5RGZ and 5RH1 bind to the protease’s lateral pocket via HIS163 interactions, a feature shared with the target compound. However, the furan group’s smaller size may allow deeper penetration into the active site compared to bulkier analogs .

Biological Activity

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N2O4, with a molecular weight of approximately 336.347 g/mol. The compound features a furan ring and two pyridine moieties, which are known to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆N₂O₄ |

| Molecular Weight | 336.347 g/mol |

| Purity | ≥ 95% |

Antimicrobial Activity

The compound's antimicrobial efficacy has been investigated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that this compound possesses moderate antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Research has indicated that this compound may have significant anticancer properties. A study investigating the effects of similar furan-pyridine compounds on cancer cell lines demonstrated that they could inhibit the proliferation of cancer cells by modulating key signaling pathways involved in cell cycle regulation and apoptosis .

Mechanisms of Action:

- Inhibition of Oncogenic Pathways: The compound may inhibit pathways such as the PI3K/Akt signaling pathway, which is crucial for cell survival and growth.

- Induction of Apoptosis: It may promote programmed cell death in cancerous cells through the activation of caspases.

- Antioxidant Activity: The presence of furan and pyridine rings suggests potential antioxidant properties, which can protect cells from oxidative stress associated with cancer progression .

Case Studies

-

Study on Genotoxicity Inhibition:

A study demonstrated that related compounds could reduce DMBA-induced genotoxicity in MCF-7 cells by inhibiting the formation of DNA adducts and modulating phase I and II detoxifying enzymes . This suggests that this compound may exhibit similar protective effects. -

Antimalarial Activity:

Another investigation into structurally similar compounds showed promising results against Plasmodium falciparum, indicating the potential for developing antimalarial agents from this chemical class .

Q & A

Basic Research Questions

Q. What synthetic routes are feasible for preparing N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols, including substitution, reduction, and condensation reactions. For example:

Substitution : React 2-(furan-2-yl)pyridin-3-ylmethanol with a halogenated nitrobenzene derivative under alkaline conditions to introduce the pyridylmethyl group .

Reduction : Use iron powder in acidic conditions to reduce nitro intermediates to amines .

Condensation : Employ condensing agents (e.g., DCC or EDCI) to couple the amine intermediate with pyridin-3-ylacetic acid. Microwave-assisted synthesis may accelerate steps requiring prolonged heating .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (e.g., DMSO or acetonitrile) to improve solubility of intermediates .

Q. How can the structural integrity and purity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

NMR Spectroscopy : Analyze - and -NMR to verify substituent positions (e.g., furan protons at ~6.3–7.4 ppm, pyridine carbons at ~120–150 ppm) .

Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical value) .

HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. What computational strategies can predict the biological targets of this compound, and how can SAR studies guide structural optimization?

- Methodological Answer :

Molecular Docking : Use software like AutoDock Vina to model interactions with kinases or GPCRs, leveraging the pyridine and furan moieties as hydrogen-bond acceptors .

SAR Analysis : Systematically modify substituents (e.g., replacing furan with thiophene or varying acetamide chain length) and compare bioactivity using assays like enzyme inhibition or cell viability .

- Data Interpretation : Cross-validate docking results with experimental IC values. Resolve discrepancies (e.g., poor in vitro activity despite strong in silico binding) by probing off-target effects or solubility limitations .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

Pharmacokinetic Profiling : Measure bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding to identify bioavailability bottlenecks .

Formulation Adjustments : Use co-solvents (e.g., PEG 400) or nanoencapsulation to enhance solubility if poor in vivo absorption is observed .

Metabolite Identification : Perform LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .

Q. What experimental designs are optimal for evaluating the compound’s stability under physiological conditions?

- Methodological Answer :

pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC over 24–72 hours .

Light/Thermal Stability : Expose solid and solution forms to UV light (254 nm) and elevated temperatures (40–60°C) to assess decomposition kinetics .

Oxidative Stress Testing : Use hydrogen peroxide or cytochrome P450 enzymes to simulate metabolic oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.